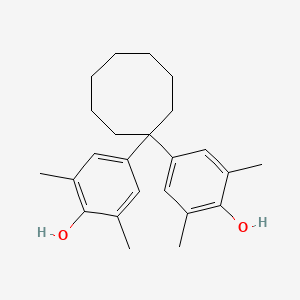![molecular formula C23H17NO3 B14350326 5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one CAS No. 92891-51-5](/img/structure/B14350326.png)
5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one is a complex organic compound belonging to the class of naphthoacridines This compound is characterized by its unique structure, which includes a naphthalene ring fused to an acridine moiety, with methoxy groups at the 5 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate naphthalene derivatives with acridine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and acridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted naphthoacridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes. The methoxy groups and acridine moiety play crucial roles in its binding affinity and specificity. Additionally, the compound may generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Acridine: A simpler structure with similar biological activities but lacks the methoxy groups.
Naphtho[2,3-c]acridine-5,8,14(13H)-trione: Another naphthoacridine derivative with different functional groups and reactivity.
Uniqueness
5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one is unique due to its specific substitution pattern and the presence of methoxy groups, which enhance its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
92891-51-5 |
|---|---|
Molecular Formula |
C23H17NO3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
5,8-dimethoxy-13H-naphtho[3,2-c]acridin-14-one |
InChI |
InChI=1S/C23H17NO3/c1-26-22-14-8-4-3-7-13(14)21(25)19-16(22)11-12-17-20(19)24-18-10-6-5-9-15(18)23(17)27-2/h3-12,24H,1-2H3 |
InChI Key |
GSWQJOBTTONORO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC3=C(C4=CC=CC=C4NC3=C2C(=O)C5=CC=CC=C51)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


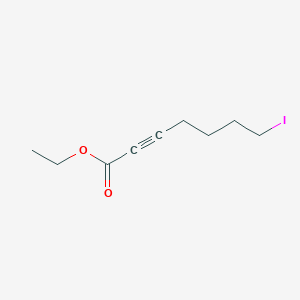
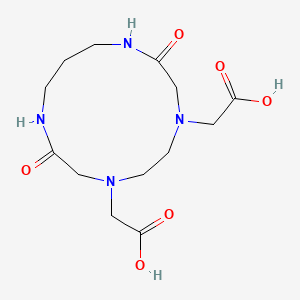
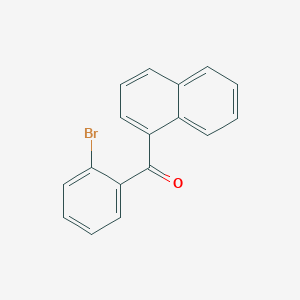
![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)
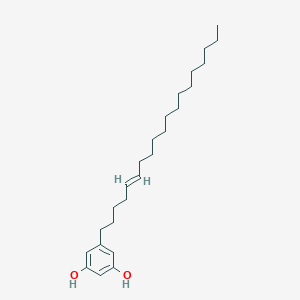
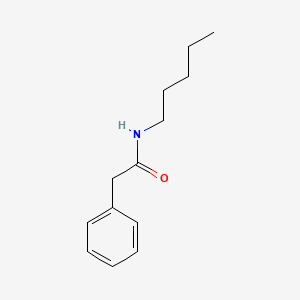
![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)
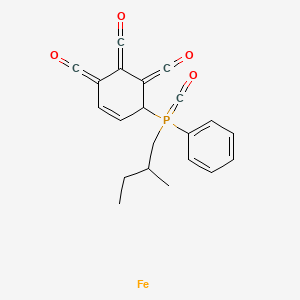
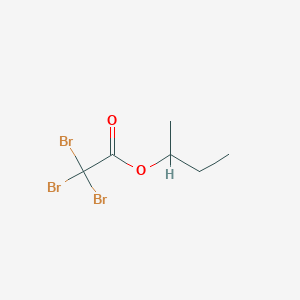
![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)
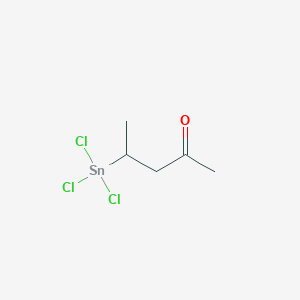
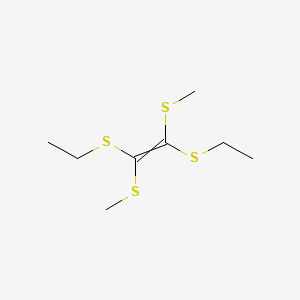
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
